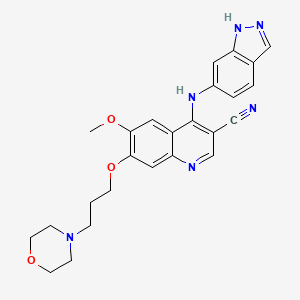![molecular formula C12H7Cl2N3 B1311858 2,4-二氯-6-苯基-5H-吡咯并[3,2-d]嘧啶 CAS No. 237435-80-2](/img/structure/B1311858.png)
2,4-二氯-6-苯基-5H-吡咯并[3,2-d]嘧啶
描述
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrolo[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
科学研究应用
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a building block for complex organic molecules.
作用机制
Target of Action
The primary target of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine interacts with its target, the Bcl2 protein, by binding to it . This interaction results in the down-regulation of Bcl2, leading to an increase in the activity of pro-apoptotic proteins like Caspase 8 and BAX .
Biochemical Pathways
The compound affects the apoptosis pathway, a critical biochemical pathway that regulates cell death . Upon interaction with the Bcl2 protein, the compound up-regulates pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2, Il-8, and CDK4 . This shift in gene expression promotes apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . It also increases the percentage of fragmented DNA in treated cells, further indicating the induction of apoptosis .
生化分析
Biochemical Properties
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to prolonged therapeutic control of blood glucose levels without causing weight gain or hypoglycemia . Additionally, this compound has demonstrated strong binding affinities with Bcl2 anti-apoptotic protein, influencing apoptosis in cancer cells .
Cellular Effects
The effects of 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and increased DNA fragmentation in cancer cells .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its interaction with DPP-IV inhibits the enzyme’s activity, thereby regulating glucose metabolism . In cancer cells, it binds to Bcl2, reducing its activity and promoting apoptosis . These interactions lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its efficacy in inhibiting DPP-IV and inducing apoptosis over extended periods
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels and induces apoptosis in cancer cells without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to non-target cells and tissues . Determining the optimal dosage is essential for maximizing its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and apoptosis. For instance, its inhibition of DPP-IV affects the metabolic flux of glucose, leading to improved glycemic control . Additionally, its interaction with Bcl2 influences the apoptotic pathway, promoting cancer cell death .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine within cells and tissues are critical for its efficacy. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . Understanding these mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with target biomolecules and subsequent biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to achieve high purity and yield of the desired product.
化学反应分析
Types of Reactions
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolopyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives of the pyrrolopyrimidine core.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
- 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
- 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the phenyl group at position 6, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound and differentiates it from other pyrrolopyrimidine derivatives.
属性
IUPAC Name |
2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYBVSVLBSDACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441832 | |
| Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-80-2 | |
| Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


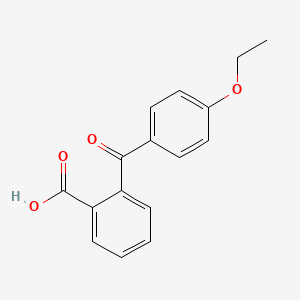
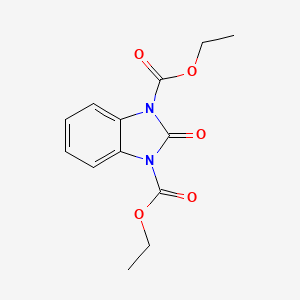


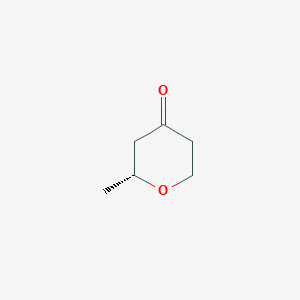


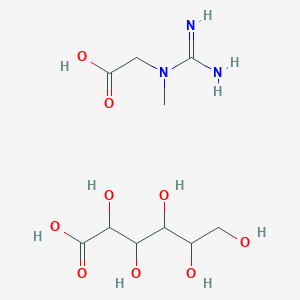
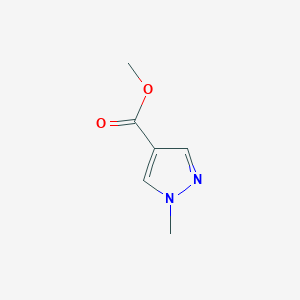


![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
